Computed Lipophilicity (XLogP3): Target Compound vs. Non‑Fluorinated Benzodioxole Carbamate
The target compound exhibits higher computed lipophilicity (XLogP3 = 3.2) compared to its non‑fluorinated benzodioxole analog (2,2,2‑trifluoroethyl 1,3‑benzodioxol‑5‑ylcarbamate, measured logP ≈ 2.517) [1][2]. The difference of 0.68 log units corresponds to an approximately 4.8‑fold increase in the octanol‑water partition coefficient, which can significantly influence passive membrane permeability and tissue distribution. Enhanced lipophilicity is often desirable for central nervous system (CNS) targets or for improving oral bioavailability, but it must be balanced against potential solubility limitations; the magnitude observed here is consistent with the electron‑withdrawing effect of the additional fluorine atoms on the benzodioxole ring.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem CID 39871490) |
| Comparator Or Baseline | 2,2,2‑Trifluoroethyl 1,3‑benzodioxol‑5‑ylcarbamate (CAS 929972‑21‑4): logP ≈ 2.517 (Chembase) |
| Quantified Difference | Δ = 0.68 log units (~4.8× higher partition coefficient) |
| Conditions | Computed logP: XLogP3 v3.0 (target); experimental/logP (comparator, source Chembase). |
Why This Matters
Procurement decisions often require balancing potency with pharmacokinetic properties; this quantitative lipophilicity difference allows medicinal chemists to select the fluorinated scaffold when higher membrane permeability is needed.
- [1] PubChem CID 39871490, Computed Properties – XLogP3-AA = 3.2, https://pubchem.ncbi.nlm.nih.gov/compound/39871490 (accessed 2026-05-05). View Source
- [2] Chembase, 2,2,2‑trifluoroethyl 1,3‑benzodioxol‑5‑ylcarbamate, Substance Page, logP = 2.517, http://www.chembase.cn/substance-535976.html (accessed 2026-05-05). View Source
